Cas no 3476-03-7 (3-Chloro-2-methylbenzenesulfonamide)
3-Chloro-2-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2-methylbenzenesulfonamide
- 3-CHLORO-2-METHYLBENZENESULPHONAMIDE
- 3476-03-7
- SCHEMBL618887
- 3-chloro-2-methyl-benzene sulfonamide
- AC-907/25004650
- AKOS005254575
- SB76894
- G67429
- EN300-271036
- GS0864
- DB-331146
- MFCD00234295
- 3-chloro-2-methylbenzene-1-sulfonamide
- FS-1493
-
- MDL: MFCD00234295
- Inchi: 1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChI Key: JHIDHTQDDZCASD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)S(N)(=O)=O
Computed Properties
- Exact Mass: 204.9964274g/mol
- Monoisotopic Mass: 204.9964274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Melting Point: 181-183°C
3-Chloro-2-methylbenzenesulfonamide Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3-Chloro-2-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017440-1g |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| TRC | C602245-50mg |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602245-100mg |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602245-500mg |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 500mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | OR0114-250mg |
3-Chloro-2-methylbenzenesulphonamide |
3476-03-7 | 250mg |
£15.00 | 2025-02-19 | ||
| A2B Chem LLC | AF73755-250mg |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 250mg |
$55.00 | 2023-12-30 | ||
| A2B Chem LLC | AF73755-1g |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 95% | 1g |
$75.00 | 2024-04-20 | |
| Crysdot LLC | CD12080713-25g |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 97% | 25g |
$322 | 2024-07-24 | |
| Ambeed | A702125-250mg |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 95% | 250mg |
$13.0 | 2024-04-19 | |
| Ambeed | A702125-1g |
3-Chloro-2-methylbenzenesulfonamide |
3476-03-7 | 95% | 1g |
$35.0 | 2024-04-19 |
3-Chloro-2-methylbenzenesulfonamide Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-Chloro-2-methylbenzenesulfonamide
Recent Advances in the Study of 3-Chloro-2-methylbenzenesulfonamide (CAS: 3476-03-7) in Chemical Biology and Pharmaceutical Research
3-Chloro-2-methylbenzenesulfonamide (CAS: 3476-03-7) is a sulfonamide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its chloro and methyl substituents on the benzene ring, has been investigated for its unique physicochemical properties and biological activities. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted drug delivery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-Chloro-2-methylbenzenesulfonamide serves as a crucial building block for the development of carbonic anhydrase inhibitors. The compound's sulfonamide group exhibits strong binding affinity to the zinc ion in the enzyme's active site, making it a promising candidate for the treatment of glaucoma and other disorders related to carbonic anhydrase dysfunction. The study utilized X-ray crystallography to elucidate the precise molecular interactions between the compound and the enzyme, providing valuable insights for structure-based drug design.
Another significant advancement was reported in ACS Chemical Biology, where 3-Chloro-2-methylbenzenesulfonamide was incorporated into a series of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules demonstrated enhanced degradation of target proteins in cancer cell lines, suggesting potential applications in oncology therapeutics. The research team optimized the compound's chloro and methyl substitutions to improve its pharmacokinetic properties while maintaining its biological activity.
Recent synthetic chemistry innovations have focused on developing more efficient routes to produce 3-Chloro-2-methylbenzenesulfonamide. A 2024 publication in Organic Process Research & Development described a novel catalytic system that achieves higher yields (up to 92%) with reduced environmental impact compared to traditional methods. This advancement addresses the growing need for sustainable pharmaceutical manufacturing processes.
The compound's safety profile has also been extensively studied. Toxicology reports indicate that 3-Chloro-2-methylbenzenesulfonamide shows favorable metabolic stability and low cytotoxicity in preclinical models, supporting its potential for further pharmaceutical development. However, researchers emphasize the need for additional studies to fully characterize its long-term effects and potential drug-drug interactions.
Looking forward, the unique structural features of 3-Chloro-2-methylbenzenesulfonamide continue to inspire new research directions. Current investigations are exploring its application in antimicrobial agents, with preliminary results showing promising activity against drug-resistant bacterial strains. The compound's versatility and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts in multiple therapeutic areas.
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